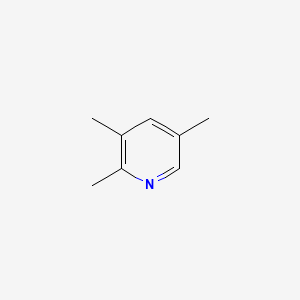

2,3,5-Trimethylpyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,3,5-trimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-4-7(2)8(3)9-5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYHSKONPJXCDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219734 | |

| Record name | 2,3,5-Trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-98-7 | |

| Record name | 2,3,5-Trimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-TRIMETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33642OT638 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,3,5 Trimethylpyridine and Its Intermediates

Preparation of Halogenated Trimethylpyridine Intermediates

Halogenated trimethylpyridines serve as versatile intermediates in the synthesis of more complex molecules. The introduction of halogen atoms, typically chlorine, onto the pyridine ring provides reactive sites for subsequent nucleophilic substitution reactions.

A primary method for preparing dichlorinated trimethylpyridines involves the chlorination of a dihydroxy precursor. epo.org Specifically, 2,3,5-trimethyl-4,6-dihydroxypyridine can be treated with chlorinating agents like phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or a mixture of the two. epo.orggoogle.com This reaction effectively replaces the hydroxyl groups with chlorine atoms, leading to the formation of products such as 4,6-dichloro-2,3,5-trimethylpyridine. google.com To achieve high yields and product purity, the reaction is typically conducted at elevated temperatures, ranging from 70°C to 190°C. epo.org

Another important halogenated intermediate is 4-chloro-2,3,5-trimethylpyridine (B35177) N-oxide. epo.org This compound can be synthesized by dissolving 4-chloro-2,3,5-trimethylpyridine in acetic acid and heating it to 60°C. Hydrogen peroxide (50%) is then added slowly, and the reaction temperature is maintained before being increased to 90°C for a couple of hours to ensure completion. epo.org This process yields the N-oxide derivative, which can be used in further synthetic steps. epo.org

The synthesis of pyridines with halogenated methyl groups, such as 2-chloro-5-chloromethyl-pyridine, represents another class of halogenated intermediates. google.comjustia.com These are often prepared via multi-step processes starting from precursors like 2-chloropyridine-5-carboxylic acid or 2-alkoxy-5-alkoxymethyl-pyridines. google.comjustia.com For instance, 2-methoxy-5-methoxymethyl-pyridine can be reacted with a mixture of phosphorus oxychloride and phosphorus(V) chloride to yield 2-chloro-5-chloromethylpyridine. google.com

Table 1: Synthesis of Halogenated Trimethylpyridine Intermediates

| Precursor | Reagents | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2,3,5-trimethyl-4,6-dihydroxypyridine | POCl₃ and/or PCl₅ | 4,6-dichloro-2,3,5-trimethylpyridine | 70-190°C | epo.org, google.com |

| 4-chloro-2,3,5-trimethylpyridine | H₂O₂ (50%), Acetic Acid | 4-chloro-2,3,5-trimethylpyridine N-oxide | 60°C, then 90°C | epo.org |

| 2-methoxy-5-methoxymethyl-pyridine | POCl₃, PCl₅ | 2-chloro-5-chloromethylpyridine | Reflux for 3 hours | google.com |

Synthesis of Dihydroxypyridine Precursors

A foundational strategy for constructing the this compound framework relies on building the pyridine ring from acyclic aliphatic compounds. epo.orggoogle.com This approach leads to the formation of dihydroxypyridine precursors, which can then be converted into other key intermediates. The synthesis of 2,3,5-trimethyl-4,6-dihydroxypyridine is a prime example of this strategy. epo.org

The process occurs in two main steps:

Formation of an Aminocrotonate: The synthesis begins with the reaction of ethyl (monomethyl)acetoacetate with ammonia (B1221849). epo.orggoogle.com This step forms ethyl-3-amino-2-methyl crotonate. While aqueous ammonia can be used, the yield is often low (around 40%). A preferred method involves using anhydrous liquid ammonia in a pressure vessel at temperatures between 25°C and 100°C, which improves the reaction efficiency. epo.orggoogle.com

Ring Condensation: The resulting ethyl-3-amino-2-methyl crotonate is then reacted with diethyl (monomethyl)malonate in a base-promoted condensation reaction. epo.orggoogle.com This crucial step forms the pyridine ring, yielding 2,3,5-trimethyl-4,6-dihydroxypyridine. epo.org The reaction is typically carried out in an inert solvent like toluene (B28343) in the presence of a base. Optimal yields are often achieved using an alkoxide base, such as sodium ethoxide (C₂H₅ONa), in its corresponding alcohol (ethanol), sometimes mixed with a small amount of an aromatic solvent like toluene. epo.org

Table 2: Synthesis of 2,3,5-trimethyl-4,6-dihydroxypyridine

| Step | Reactants | Key Reagent/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Ethyl (monomethyl)acetoacetate, Ammonia | Anhydrous liquid NH₃, 25-100°C, Pressure | Ethyl-3-amino-2-methyl crotonate | epo.org, google.com |

| 2 | Ethyl-3-amino-2-methyl crotonate, Diethyl (monomethyl)malonate | Sodium ethoxide in Ethanol (B145695)/Toluene | 2,3,5-trimethyl-4,6-dihydroxypyridine | epo.org, google.com |

Formation of Aminotrimethylpyridine Derivatives from Nitro-N-Oxides

The synthesis of aminotrimethylpyridines via nitro-N-oxide intermediates is a well-established route that involves nitration followed by reduction. This pathway is particularly useful for introducing an amino group at a specific position on the pyridine ring.

The second step is the reduction of the nitro group and the N-oxide. The reduction of the parent compound, 4-nitropyridine (B72724) N-oxide, has been studied using low-valent titanium reagents, such as a mixture of titanium tetrachloride (TiCl₄) and tin(II) chloride (SnCl₂). researchgate.net The outcome of this reduction is highly dependent on the stoichiometry of the reagents. When 3 molar equivalents of a TiCl₄-SnCl₂ mixture in a 1:2 ratio are used, the primary product is 4-aminopyridine. researchgate.net This method provides a pathway to selectively reduce the nitro group to an amino group, which can be applied to substituted derivatives like 2,3,5-trimethyl-4-nitropyridine-N-oxide to form the corresponding aminotrimethylpyridine.

Table 3: Synthesis of Aminotrimethylpyridine via Nitro-N-Oxide Intermediate

| Step | Precursor | Reagents | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Nitration | This compound | 30% H₂O₂, 65% HNO₃ | 80°C, 6 hours | 2,3,5-trimethyl-4-nitropyridine-N-oxide | researchgate.net |

| Reduction | 2,3,5-trimethyl-4-nitropyridine-N-oxide | TiCl₄ / SnCl₂ (low-valent titanium) | Controlled stoichiometry | 4-Amino-2,3,5-trimethylpyridine | researchgate.net |

Overview of Research Trajectories for Alkylpyridines

Classical and Contemporary Approaches to this compound Synthesis

The synthesis of this compound, a key intermediate in the production of pharmaceuticals like esomeprazole, can be achieved through several chemical pathways. researchgate.net These methods range from classical condensation reactions to more modern strategies involving the reduction of halogenated precursors.

Condensation Reactions with Aldehydes and Ammonia (B1221849)

A primary method for constructing the pyridine ring of this compound involves the condensation of aldehydes and/or ketones with ammonia. researchgate.netgoogle.com This approach can be performed in either the gaseous or liquid phase and is adaptable to various catalytic systems. researchgate.net Generally, these reactions involve combining carbonyl-containing compounds, such as C₂-₅ aldehydes and C₃-₅ ketones, with ammonia to form the pyridine ring structure. google.com

The synthesis of this compound through condensation reactions can be carried out using both homogeneous and heterogeneous catalytic systems. researchgate.net

Homogeneous Synthesis: This method occurs in a single phase, typically in a solution or under high pressure and temperature in the gaseous phase. researchgate.net For instance, a homogeneous synthesis can be conducted with propionaldehyde (B47417), paraformaldehyde, and concentrated ammonia in an autoclave. This process, followed by vacuum fractional distillation, has been reported to yield up to 14% of this compound. researchgate.net

Heterogeneous Synthesis: In this approach, the catalyst is in a different phase from the reactants, often a solid catalyst in a gaseous or liquid reaction mixture. A documented heterogeneous synthesis produces this compound from methylethyl acrolein, ethanol (B145695), and ammonia using a solid catalyst composed of SiO₂ and Al₂O₃. This reaction proceeds at elevated temperature and pressure over an extended period, achieving a yield of up to 28.5%. researchgate.net Another method involves passing propionaldehyde and ammonia gas over a cobalt-aluminum phosphate (B84403) composite catalyst in a fixed-bed reactor at 300–450°C. google.com

The yield of this compound from condensation reactions is highly dependent on the optimization of reaction parameters. Research has focused on the influence of temperature, reaction time, and the specific catalyst used. In the synthesis from 3-amino-2-methylpropenal and methylethylketone, a systematic study identified the optimal conditions for maximizing the yield. researchgate.netdoaj.org

The investigation revealed that a temperature of 150°C, a reaction time of 24 hours, and a mixed catalyst system of acetic acid (CH₃COOH) and p-toluenesulfonic acid (pTsOH) provided the best results. researchgate.netdoaj.orgshd-pub.org.rs

Table 1: Optimization of Reaction Conditions for this compound Synthesis

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Temperature | 150 °C | Optimal for the synthesis | researchgate.net, doaj.org |

| Time | 24 hours | Optimal reaction duration | researchgate.net, doaj.org |

| Catalyst | CH₃COOH/pTsOH | Most effective catalyst system found | researchgate.net, doaj.org |

| Yield | 43.47% | Yield under optimal conditions | researchgate.net |

A notable advancement in the synthesis of this compound is the development of protocols that operate in an acidic medium. The reaction between 3-amino-2-methylpropenal and methylethylketone represents the first successful synthesis of this compound under acidic conditions. researchgate.netdoaj.orgresearchgate.net The use of an acidic catalyst system, specifically a combination of acetic acid (CH₃COOH) and p-toluenesulfonic acid (pTsOH), was crucial for this achievement. researchgate.netshd-pub.org.rs The optimal conditions were determined to be a temperature of 150°C and a reaction time of 24 hours. researchgate.net Another acidic protocol involves the reduction of 4,6-dichloro-2,3,5-trimethylpyridine with zinc powder in the presence of sulfuric acid, which is refluxed for one hour to produce this compound with a yield of 83%. google.com

Hydrogenation and Reduction Strategies for Halogenated Precursors

An alternative route to this compound involves the dehalogenation of chlorinated pyridine derivatives. This can be accomplished through catalytic hydrogenation or chemical reduction. google.com These methods provide a way to synthesize the target compound from readily available halogenated intermediates.

A specific method for preparing this compound is through the catalytic hydrogenation of a di-chlorinated precursor, 2,4-dichloro-3,5,6-trimethylpyridine (B17594), in a neutral or basic solution. google.com This process effectively removes the chlorine atoms, replacing them with hydrogen to yield the desired product. The use of a palladium on carbon (Pd/C) catalyst is typical for such hydrogenation reactions. google.com

Zinc-Mediated Reduction of Halogenated Trimethylpyridine Intermediates

The synthesis of this compound can be achieved through the reduction of halogenated trimethylpyridine intermediates using zinc powder in an acidic medium. google.com A notable example is the reduction of 4,6-dichloro-2,3,5-trimethylpyridine. In a typical procedure, the dichlorinated starting material is dissolved in a solvent such as ethanol, and then treated with zinc powder. The subsequent addition of an acid, like sulfuric acid, initiates the reduction process, which is often accelerated by heating the mixture to reflux. google.com

The reaction proceeds for a specified duration, after which the mixture is cooled and filtered to remove solid residues. The pH of the filtrate is then adjusted to a neutral or slightly basic value, typically around pH 6, using a base like sodium hydroxide. This step causes the precipitation of zinc salts, which are subsequently removed by filtration. The desired this compound is then extracted from the filtrate using an organic solvent, such as petroleum ether. Finally, drying and evaporation of the solvent yield the final product. This method has been reported to produce this compound in high yields, for instance, achieving an 83% yield in one documented procedure. google.com

| Reactant | Reagents | Conditions | Product | Yield |

| 4,6-dichloro-2,3,5-trimethylpyridine | Zinc powder, 2 N H₂SO₄, Ethanol, NaOH | Reflux for 1 hour, then pH adjustment to 6 | This compound | 83% |

Demethylation Reactions for this compound Production

Demethylation presents another viable route for the synthesis of this compound. This process involves the removal of a methyl group from a more substituted pyridine derivative. For instance, 2-ethyl-3,5-dimethylpyridine (B72401) can be converted to this compound through a demethylation reaction. google.com

One specific method involves reacting 2-ethyl-3,5-dimethylpyridine with sulfur powder. The mixture is heated to a temperature range of 150-200°C to facilitate the demethylation. google.com The weight ratio of the starting pyridine to sulfur powder is a critical parameter, typically in the range of 1-2:1. google.com The reaction is allowed to proceed for an extended period, for example, 21 hours, until the concentration of the starting material stabilizes. google.com Following the reaction, the desired this compound is isolated and purified using techniques such as vacuum distillation and subsequent rectification, which can yield a product with high purity (e.g., >99.5%). google.com This demethylation approach has demonstrated high molar yields, with reported values reaching 83.6% based on the consumed starting material. google.com

Another approach to demethylation involves contacting a pyridine compound with a methyl group adjacent to the heterocyclic nitrogen with steam or hydrogen in the vapor phase. This reaction is carried out in the presence of a nickel and nickel oxide catalyst at temperatures ranging from approximately 180 to 360°C. google.com This process allows for the selective removal of methyl groups at the alpha position to the nitrogen atom in the pyridine ring. google.com

Alpha-Methylation Pathways from Substituted Pyridines

The direct methylation of substituted pyridines at the alpha-position (the carbon atom adjacent to the nitrogen) provides a direct route to compounds like this compound. A notable example is the α-methylation of 3,5-dimethylpyridine (B147111) (3,5-lutidine). This transformation can be achieved using a methylating agent such as methyl lithium in a suitable solvent system. The reaction typically involves the initial addition of methyl lithium to a solution of the pyridine substrate in a solvent like ether, followed by the addition of a higher-boiling solvent such as toluene (B28343). The ether is then distilled off, and the reaction mixture is heated to facilitate the methylation process.

A more contemporary and efficient approach involves the use of a Raney nickel catalyst in conjunction with a high-boiling primary alcohol, which serves as the in-situ source of the methylating species, likely carbon monoxide and dihydrogen. researchgate.nettandfonline.com This method is particularly effective for pyridines with unsubstituted α-positions and is advantageous as it can be performed at ambient pressure, making it suitable for standard laboratory settings. researchgate.nettandfonline.com

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the α-methylation of pyridines, offering significant advantages over traditional batch processes, including shorter reaction times, enhanced safety, and reduced waste. nih.govnih.govresearchgate.net In a typical setup, a solution of the pyridine substrate in a low-boiling-point alcohol, such as 1-propanol, is pumped through a heated column packed with a heterogeneous catalyst, most commonly Raney® nickel. nih.govmdpi.comchemicalbook.com

The use of a back-pressure regulator allows the reaction to be conducted at temperatures exceeding the boiling point of the solvent, which is crucial for the reaction's success. mdpi.com For the synthesis of this compound, 3,5-dimethylpyridine is used as the starting material. researchgate.net The reaction has been shown to be highly selective for the sterically less hindered α-position, yielding the desired this compound in high yields (e.g., 90%). nih.govresearchgate.net The product is obtained in high purity by simply evaporating the solvent, often eliminating the need for further purification steps. nih.govresearchgate.net

| Substrate | Product | Average Isolated Yield (%) |

| Pyridine | 2-Methylpyridine | 78 |

| 3-Methylpyridine (B133936) | 2,5-Dimethylpyridine | 84 |

| 4-Methylpyridine | 2,4-Dimethylpyridine | 87 |

| 3,5-Dimethylpyridine | This compound | 90 |

| 4-tert-Butylpyridine | 2-Methyl-4-tert-butylpyridine | 94 |

| 3-Phenylpyridine | 2-Methyl-3-phenylpyridine | 96 |

| 4-Phenylpyridine | 2-Methyl-4-phenylpyridine | 97 |

| 4-(Dimethylamino)pyridine | 2-Methyl-4-(dimethylamino)pyridine | 91 |

Mechanistic Investigations of Alpha-Methylation Processes

The precise mechanism of the Raney® nickel-catalyzed α-methylation of pyridines is a subject of ongoing investigation, with several plausible pathways proposed. nih.govnih.gov One widely considered mechanism involves a heterogeneous catalytic process occurring on the surface of the Raney® nickel. tandfonline.comnih.gov In this model, the primary alcohol solvent is thought to decompose at high temperatures on the catalyst surface, generating a reactive methylating species, denoted as *CH₃, which is bound to the catalyst. nih.govresearchgate.net This surface-bound methyl species then attacks the pyridine ring, which is also adsorbed onto the catalyst surface via its nitrogen atom. tandfonline.com The preferential attack at the sterically less hindered α-position accounts for the high regioselectivity observed in these reactions. nih.govresearchgate.net

An alternative or potentially concurrent mechanism involves the formation of an N-alkyl pyridinium (B92312) ion, which then undergoes a Ladenburg rearrangement to yield the α-methylated product. nih.govnih.govresearchgate.net In this pathway, the pyridine nitrogen is first alkylated by a species derived from the alcohol solvent. The resulting pyridinium salt then rearranges, with the alkyl group migrating to the α-position of the pyridine ring. The proposed source of the methyl group in these reactions is the C1 carbon of the primary alcohol. nih.gov

Base-Promoted Condensation Routes

Base-promoted condensation reactions offer a classical yet effective pathway for the construction of the pyridine ring of this compound from acyclic precursors. google.comepo.org One established method involves the condensation of diethyl (monomethyl)malonate with ethyl-3-amino-2-methyl crotonate. google.com This reaction is facilitated by a base, with sodium ethoxide in ethanol being a preferred system, sometimes with the addition of an inert co-solvent like toluene. epo.org

The ethyl-3-amino-2-methyl crotonate intermediate is itself synthesized from ethyl (monomethyl)acetoacetate and ammonia. google.comepo.org The efficiency of this initial step can be influenced by the reaction conditions, with the use of anhydrous liquid ammonia in a pressure vessel at elevated temperatures (25-100°C) leading to higher yields compared to using an aqueous ammonia solution. epo.org The subsequent condensation reaction leads to the formation of 2,3,5-trimethyl-4,6-dihydroxypyridine, a key intermediate that can be further processed to obtain this compound. google.comepo.org

Another condensation approach involves the reaction of 3-amino-2-methylpropenal with methylethylketone. researchgate.net The optimization of this reaction has been studied by varying parameters such as temperature, reaction time, and the type of catalyst. Optimal conditions were found to be a temperature of 150°C, a reaction time of 24 hours, and a mixed catalyst system of acetic acid and p-toluenesulfonic acid (pTsOH). researchgate.net This method represents a successful synthesis of this compound in an acidic medium. researchgate.net

Synthesis of Key Precursor and Derivative Compounds

The synthesis of this compound is often intertwined with the preparation of its precursors and derivatives, which are valuable compounds in their own right. For instance, the multi-step synthesis of the pharmaceutical omeprazole (B731) starts from this compound. rsc.org The initial step is the oxidation of this compound with hydrogen peroxide in acetic acid to form this compound N-oxide. rsc.org

This N-oxide can then undergo nitration to introduce a nitro group at the 4-position, followed by substitution of the nitro group with a methoxy (B1213986) group to yield 4-methoxy-2,3,5-trimethylpyridine (B21643) N-oxide. rsc.org A subsequent Boekelheide rearrangement, by heating in acetic anhydride, leads to the formation of 3,5-dimethyl-4-methoxy-2-acetoxymethylpyridine. google.com This acetate (B1210297) can be hydrolyzed to the corresponding alcohol, which is then converted to the chloride, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, a key building block for omeprazole synthesis. rsc.org

Another important derivative is 4-chloro-2,3,5-trimethylpyridine (B35177), which can be prepared by the hydrogenation of 2,4-dichloro-3,5,6-trimethylpyridine in an acidic medium. google.com This chlorinated derivative can also be oxidized to its N-oxide. epo.org

Chemical Transformations and Reactive Pathways of 2,3,5 Trimethylpyridine

N-Oxidation Chemistry of 2,3,5-Trimethylpyridine

The nitrogen atom in the pyridine (B92270) ring is a primary site for electrophilic attack, making N-oxidation a fundamental transformation. This reaction converts the tertiary amine functionality into an N-oxide, which significantly alters the electronic properties and reactivity of the pyridine ring. The resulting this compound N-oxide is a key intermediate in the synthesis of more complex derivatives.

Catalytic N-Oxidation Utilizing Transition Metal Complexes

The N-oxidation of pyridines can be achieved using various catalytic systems, with transition metal complexes playing a significant role in modern synthetic chemistry. mdpi.com These catalysts facilitate the transfer of an oxygen atom from an oxidant, such as hydrogen peroxide or molecular oxygen, to the nitrogen atom of the pyridine ring. nih.gov Transition metals like manganese, iron, cobalt, and nickel are known to form complexes that can activate oxidants for this purpose. wikipedia.org

While the use of transition metal catalysts for the N-oxidation of various pyridine derivatives is a well-established field, specific, detailed research findings on the application of these complexes for the N-oxidation of this compound are not extensively detailed in the available literature. However, the general mechanism involves the formation of a high-valent metal-oxo species, which then acts as the active oxidizing agent. The pyridine nitrogen coordinates to the metal center or is directly attacked by the metal-oxo group, leading to the formation of the N-oxide and regeneration of the catalyst.

Oxidative Processes with Hydrogen Peroxide

A common and effective method for the N-oxidation of this compound involves the use of hydrogen peroxide, typically in the presence of a carboxylic acid like acetic acid. prepchem.com In this process, the carboxylic acid reacts with hydrogen peroxide to form a peroxy acid in situ, which is a more potent oxidizing agent. The peroxy acid then transfers an oxygen atom to the nucleophilic nitrogen of the pyridine ring.

A representative industrial-scale synthesis involves reacting this compound with a 35% hydrogen peroxide solution in acetic acid. prepchem.com The reaction is typically heated to facilitate the conversion. The process demonstrates high efficiency, yielding the desired this compound-N-oxide in high purity after workup. prepchem.com

Table 1: Reaction Conditions for N-Oxidation of this compound with Hydrogen Peroxide prepchem.com

| Reagent | Moles / Quantity | Temperature | Duration | Purity of Product |

|---|---|---|---|---|

| This compound | 89.2 moles (10.9 kg) | 90°C | Stirred overnight | 94% |

| Acetic Acid | 30 liters |

One-Pot Synthesis Strategies for N-Oxides

Efficiency in chemical synthesis is often enhanced through one-pot procedures, where sequential reactions are carried out in the same vessel without isolating intermediate products. Such a strategy is employed for the synthesis of derivatives of this compound. A notable example is the one-pot synthesis of 4-nitro-2,3,5-trimethylpyridine-N-oxide.

Functional Group Interconversions on the Pyridine Ring

The formation of the N-oxide group dramatically modifies the reactivity of the pyridine ring. The N-oxide function acts as a strong electron-donating group through resonance, increasing the electron density at the ortho (2,6) and para (4) positions. This activation facilitates electrophilic substitution at these positions. Conversely, the oxygen atom is strongly electron-withdrawing by induction, which enhances the susceptibility of the ortho and para positions to nucleophilic attack.

Regioselective Nitration Reactions

The nitration of this compound-N-oxide is a key example of an electrophilic aromatic substitution reaction that demonstrates high regioselectivity. The reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Due to the electronic effects of the N-oxide group, the nitration occurs selectively at the 4-position (para) of the pyridine ring, which is activated and sterically accessible. Research has optimized this reaction, finding that heating this compound-N-oxide with the nitrating mixture at 80-90°C for several hours results in a high yield (up to 95%) of 4-nitro-2,3,5-trimethylpyridine-N-oxide. researchgate.net This regioselectivity is crucial for the synthesis of specifically substituted pyridine derivatives. sapub.org

Table 2: Reaction Conditions for Regioselective Nitration researchgate.net

| Starting Material | Reagents | Temperature | Duration | Product | Yield |

|---|

Nucleophilic Aromatic Substitution Reactions

The pyridine ring, particularly when bearing an N-oxide function, is susceptible to nucleophilic aromatic substitution (SₙAr), especially when a good leaving group is present at the 2- or 4-position. wikipedia.org The SₙAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org

The stability of the Meisenheimer complex is key to this reaction. When attack occurs at the 4-position of a pyridine N-oxide, the negative charge can be delocalized onto the electronegative oxygen atom of the N-oxide group, providing significant stabilization and facilitating the reaction. stackexchange.com

A practical example is the synthesis of 4-methoxy-2,3,5-trimethylpyridine (B21643) N-oxide from 4-chloro-2,3,5-trimethylpyridine (B35177) N-oxide. In this reaction, the methoxide (B1231860) ion (CH₃O⁻) from sodium methoxide acts as the nucleophile, attacking the carbon atom at the 4-position and displacing the chloride ion. Heating the reactants in a closed vessel leads to a high yield of the substitution product.

Table 3: Example of Nucleophilic Aromatic Substitution

| Starting Material | Nucleophile | Temperature | Duration | Product | Yield |

|---|

Methoxylation and Chloromethylation Reactions

Methoxylation Reactions

The introduction of a methoxy (B1213986) group onto the this compound ring system is a significant transformation, often targeting the 4-position, particularly when the pyridine nitrogen is oxidized. The resulting 4-methoxy-2,3,5-trimethylpyridine derivatives are valuable intermediates in the synthesis of pharmacologically active compounds.

One common strategy for methoxylation involves the nucleophilic substitution of a suitable leaving group at the 4-position of a this compound N-oxide derivative. Two distinct synthetic routes to 4-methoxy-2,3,5-trimethylpyridine 1-oxide are illustrative of this approach.

In the first route, 2,3,5-trimethyl-4-nitropyridine (B3342244) 1-oxide serves as the starting material. The nitro group at the 4-position is a strong electron-withdrawing group, activating the position for nucleophilic attack. The reaction is carried out by dissolving sodium metal in methanol (B129727) to form sodium methoxide. The 2,3,5-trimethyl-4-nitropyridine 1-oxide is then added to this solution and refluxed overnight. The reaction proceeds via a nucleophilic aromatic substitution mechanism where the methoxide ion displaces the nitro group. Following the reaction, the pH is neutralized, and the product is purified by crystallization to yield 4-methoxy-2,3,5-trimethylpyridine 1-oxide. prepchem.com

A second route utilizes 4-chloro-2,3,5-trimethylpyridine N-oxide as the precursor. In this case, the chloro group acts as the leaving group. The reaction is performed by heating the chloro-derivative with a solution of sodium methoxide. This process also follows a nucleophilic aromatic substitution pathway. The addition of dimethyl sulfoxide (B87167) (DMSO) to the solvent can accelerate the reaction rate, although it may complicate the work-up procedure. This method provides a high yield of 4-methoxy-2,3,5-trimethylpyridine N-oxide. prepchem.com

Table 1: Synthesis of 4-methoxy-2,3,5-trimethylpyridine 1-oxide

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 2,3,5-trimethyl-4-nitropyridine 1-oxide | Sodium, Methanol | Methanol | Reflux overnight | 4-methoxy-2,3,5-trimethylpyridine 1-oxide | Not specified |

| 4-chloro-2,3,5-trimethylpyridine N-oxide | Sodium methoxide | Not specified | 70°C, 16 hours | 4-methoxy-2,3,5-trimethylpyridine N-oxide | 92% |

Chloromethylation Reactions

Chloromethylation is a chemical reaction that introduces a chloromethyl group (-CH₂Cl) onto a molecule. In the context of aromatic compounds, this is typically achieved through the Blanc-Quelet reaction (also known as the Blanc reaction or chloromethylation). This reaction involves the treatment of an aromatic compound with formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride. wikipedia.org

The mechanism of the Blanc-Quelet reaction involves the initial protonation of formaldehyde by the strong acid, which generates a highly electrophilic carbocation. This electrophile then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. The resulting benzyl (B1604629) alcohol intermediate is subsequently converted to the corresponding chloromethyl derivative by reaction with hydrogen chloride. wikipedia.org

Role as a Chemical Reagent and Base

Application in Organic Synthesis Reactions (e.g., Peptide Coupling)

This compound, as a sterically hindered amine, can function as a non-nucleophilic base in various organic reactions. This property is particularly valuable in situations where a base is required to neutralize an acid byproduct or to deprotonate a substrate without interfering with electrophilic centers in the reacting molecules.

One significant application of sterically hindered pyridines, such as the isomers of trimethylpyridine (collidines), is in peptide synthesis. During the formation of a peptide bond, a carboxylic acid is activated, typically by conversion into a more reactive species. This activation step often generates an acidic byproduct that needs to be neutralized for the reaction to proceed efficiently and to avoid side reactions.

The use of a hindered base like a trimethylpyridine is advantageous because its bulky nature prevents it from acting as a nucleophile and attacking the activated carboxylic acid derivative, which would lead to the formation of unwanted byproducts. Its primary role is to act as a proton scavenger. For instance, 2,4,6-trimethylpyridine (B116444) (collidine) has been shown to be an effective base in peptide segment coupling reactions that utilize azabenzotriazole-based onium-style coupling reagents. acs.org In these reactions, the hindered base facilitates the coupling process while minimizing racemization, which is a critical consideration in peptide synthesis. acs.org While the specific use of this compound in this context is not explicitly detailed in the available literature, its structural similarity to other collidine isomers suggests it would perform a similar function as a hindered, non-nucleophilic base.

Electrochemical Synthesis Pathways Involving Pyridine Additives

The electrochemical behavior of pyridine and its derivatives has been a subject of interest, particularly in the context of their potential roles as additives or catalysts in electrochemical synthesis. The nitrogen atom in the pyridine ring can be reversibly oxidized and reduced, and it can also coordinate with metal ions, influencing the electrochemical properties of the system.

While specific studies detailing the use of this compound as an additive in electrochemical synthesis are limited in the reviewed literature, the general principles of how pyridine derivatives can function in such pathways can be considered. Pyridine and its derivatives can act as electron transfer mediators, facilitating redox reactions at the electrode surface. They can also influence the structure of the electrode-electrolyte interface, which can in turn affect the kinetics of electrochemical reactions.

Coordination Chemistry and Metal Complexation of 2,3,5 Trimethylpyridine

Ligand Properties of 2,3,5-Trimethylpyridine

This compound, also known as 2,3,5-collidine, functions as a monodentate ligand, coordinating to metal centers through the lone pair of electrons on its nitrogen atom. The presence of three methyl groups on the pyridine (B92270) ring significantly influences its coordinating properties compared to unsubstituted pyridine.

Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the pyridine ring and, consequently, on the nitrogen atom. This enhanced electron density increases the basicity of this compound compared to pyridine, making it a stronger σ-donor. This property generally leads to the formation of more stable metal-ligand bonds. The electronic effects of substituents on pyridine-based ligands can tune the properties of the resulting metal complexes. scispace.com

The balance between these steric and electronic effects is a crucial determinant of the coordination behavior of this compound. nih.govuab.cat While the increased basicity favors strong coordination, the steric hindrance can counteract this by destabilizing the metal-ligand interaction, especially with smaller metal ions or in crowded coordination spheres.

Formation of Coordination Polymers and Complexes

This compound can participate in the formation of various coordination compounds, including discrete mononuclear or polynuclear complexes and extended coordination polymers. The final structure is influenced by the metal ion, the counter-anion, and the reaction conditions.

Coordination polymers can be formed when metal ions are bridged by ligands to create one-, two-, or three-dimensional networks. nih.govresearchgate.net While this compound itself is a monodentate ligand and does not typically act as a bridging unit, it can be incorporated into coordination polymers as a terminal ligand, modifying the dimensionality and properties of the resulting network. For example, in copper(II) bromide complexes with 3,5-disubstituted pyridines, polymeric chains are formed through bibromide bridges, with the pyridine ligands occupying the axial sites. nih.gov

The synthesis of metal complexes with pyridine-based ligands often involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants and the nature of the solvent can influence the final product. nih.gov

Complexation with Transition Metal Ions (e.g., Au(III), Pd(II), Pt(II), Ag(I), Cu(II))

This compound and related substituted pyridines form complexes with a wide range of transition metal ions. The geometry and stability of these complexes are dependent on the specific metal ion and its preferred coordination environment.

Au(III): Gold(III) complexes often adopt a square planar geometry. Pyridine-containing ligands have been successfully used to synthesize stable Au(III) complexes. rsc.orgresearchgate.netacs.org The strong σ-donating character of ligands like this compound can stabilize the Au(III) center.

Pd(II) and Pt(II): Palladium(II) and Platinum(II) also typically form square planar complexes. nih.govmdpi.comresearchgate.netresearchgate.net A variety of Pd(II) and Pt(II) complexes with pyridine-based ligands have been synthesized and studied for their potential applications. biointerfaceresearch.comfinechem-mirea.runih.gov The steric hindrance of the methyl groups in this compound can influence the bond angles and the accessibility of the metal center in these complexes.

Ag(I): Silver(I) has a flexible coordination geometry and can form complexes with coordination numbers ranging from two to four. This flexibility allows for the formation of diverse structures, including linear, trigonal planar, and tetrahedral complexes, as well as coordination polymers. rsc.orgnih.govnih.govmdpi.com

Cu(II): Copper(II) complexes exhibit a range of coordination geometries, with square planar and octahedral being common. unl.ptnih.gov Copper(II) complexes with substituted pyridine ligands have been extensively studied. nih.govvistas.ac.in The formation of dimeric or polymeric structures bridged by anions like halides is also observed in Cu(II) chemistry. nih.gov

Below is a table summarizing the typical coordination geometries for these metal ions with pyridine-type ligands.

| Metal Ion | Typical Coordination Geometry |

| Au(III) | Square Planar |

| Pd(II) | Square Planar |

| Pt(II) | Square Planar |

| Ag(I) | Linear, Trigonal Planar, Tetrahedral |

| Cu(II) | Square Planar, Square Pyramidal, Octahedral |

Structural Elucidation of Metal-Trimethylpyridine Complexes

The precise structures of metal complexes containing this compound are determined using a combination of analytical techniques.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligand environment in solution. mdpi.com Coordination of the ligand to a metal center typically causes shifts in the signals of the pyridine ring protons and carbons.

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of ligand coordination by observing shifts in the vibrational frequencies of the pyridine ring.

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion. nih.gov

The combination of these techniques allows for a comprehensive structural characterization of metal-2,3,5-trimethylpyridine complexes in both the solid state and in solution.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, coordination geometry, crystal packing |

| NMR Spectroscopy | Ligand environment in solution, confirmation of coordination |

| IR Spectroscopy | Changes in vibrational modes upon coordination |

| UV-Visible Spectroscopy | Electronic transitions, information on coordination environment |

Supramolecular Chemistry and Non Covalent Interactions of 2,3,5 Trimethylpyridine

Hydrogen Bonding Networks in 2,3,5-Trimethylpyridine Derivatives

The nitrogen atom in the pyridine (B92270) ring of this compound is a hydrogen bond acceptor, a key feature that allows its derivatives to form extended hydrogen-bonded networks. While this compound itself lacks a hydrogen bond donor, its derivatives, particularly when co-crystallized with hydrogen bond donors like carboxylic acids, can form robust supramolecular synthons.

In these networks, the pyridine nitrogen typically accepts a proton from a donor molecule, leading to the formation of predictable and stable hydrogen-bonding patterns. The reliability of the carboxylic acid–pyridine supramolecular heterosynthon is a cornerstone of crystal engineering. The formation of a co-crystal versus a molecular salt in these systems can often be predicted by the difference in the pKa values (ΔpKa) between the pyridine derivative and the carboxylic acid.

Research on related trimethylpyridine isomers, such as 2,4,6-trimethylpyridine (B116444), has shown the formation of one-dimensional chains through C—H···N interactions in the solid state. Although direct crystallographic studies detailing extensive hydrogen-bonded networks of this compound derivatives are not widely available, the foundational principles of supramolecular chemistry suggest that derivatization, for instance, by introducing hydroxyl or amino groups, would enable the formation of intricate and predictable hydrogen-bonded architectures.

Table 1: Common Hydrogen Bond Synthons in Pyridine-Carboxylic Acid Co-crystals

| Synthon Type | Description |

| Acid-Pyridine Heterosynthon | A robust interaction where the carboxylic acid proton is donated to the pyridine nitrogen. |

| Carboxylic Acid Homodimer | Two carboxylic acid molecules form a cyclic dimer through two O-H···O hydrogen bonds. |

| C-H···O/N Interactions | Weaker hydrogen bonds involving carbon-hydrogen donors and oxygen or nitrogen acceptors, providing additional stability to the crystal lattice. |

Halogen Bonding Acceptor Properties of Pyridine Moieties

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The nitrogen atom of the pyridine moiety in this compound can act as a potent halogen bond acceptor. The strength of this interaction is influenced by the polarizability of the halogen atom, increasing in the order Cl < Br < I, and can be enhanced by the presence of electron-withdrawing groups on the halogen bond donor.

Studies on various pyridine derivatives have demonstrated their efficacy as halogen bond acceptors in co-crystallization with diiodotetrafluorobenzenes, which are strong halogen bond donors. These interactions are highly directional and can be exploited to construct complex supramolecular assemblies, including discrete dimers and trimers, as well as extended one-dimensional chains.

For this compound, the lone pair of electrons on the nitrogen atom is available to interact with the electropositive region (the σ-hole) on a halogen atom of a donor molecule. While specific co-crystals of this compound with halogen bond donors are not extensively documented in publicly available literature, the known behavior of similar pyridine derivatives strongly indicates its potential to form robust C–I···N halogen bonds. The formation of these bonds is a key strategy in the rational design of multi-component crystals.

Pi-Stacking and Other Aromatic Interactions in Solid-State Structures

Aromatic interactions, particularly π-stacking, play a significant role in the solid-state packing of pyridine derivatives. These interactions arise from the attractive, non-covalent forces between the electron clouds of aromatic rings. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and T-shaped (edge-to-face) arrangements.

Analysis of related pyridine derivatives in the solid state frequently reveals π-stacking interactions that dictate the three-dimensional arrangement of molecules. For example, in some co-crystals, π–π interactions between aromatic units are observed to connect hydrogen-bonded or halogen-bonded chains into more complex architectures. While the specific crystallographic data for this compound is not detailed in readily accessible literature, it is anticipated that its solid-state structure would feature such aromatic interactions, contributing to the stability of the crystal packing.

Self-Assembly Processes and Crystal Engineering with Pyridine Scaffolds

The predictable and directional nature of non-covalent interactions involving the pyridine moiety makes it an excellent scaffold for crystal engineering and the design of self-assembling supramolecular structures. Crystal engineering aims to design and synthesize functional solid-state materials with desired properties by controlling the way molecules pack in a crystal.

The pyridine ring, with its capacity for hydrogen and halogen bonding, as well as π-stacking, provides a versatile building block for constructing a wide array of supramolecular architectures. The concept of supramolecular synthons—robust and predictable non-covalent interactions—is central to this field. The carboxylic acid-pyridine heterosynthon, for example, is a highly reliable tool for assembling co-crystals with specific network topologies.

By modifying the pyridine scaffold with different functional groups, it is possible to program the self-assembly process to yield structures with desired dimensionality and properties. For instance, the introduction of multiple hydrogen or halogen bonding sites can lead to the formation of 2D sheets or 3D frameworks. While specific applications of this compound as a primary building block in complex self-assembly studies are not widely reported, its structural features are well-suited for its use in the rational design of multi-component crystalline materials.

Advanced Characterization and Analytical Methodologies for 2,3,5 Trimethylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N).

¹H, ¹³C, and ¹⁵N NMR Spectral Analysis

The analysis of one-dimensional NMR spectra is the first step in characterizing 2,3,5-trimethylpyridine. Each unique nucleus in the molecule gives rise to a distinct signal, whose chemical shift, multiplicity, and integration provide critical structural information.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons and the three methyl groups. The aromatic protons (H-4 and H-6) would appear as singlets in the aromatic region (typically δ 7.0-8.5 ppm). The three methyl groups at positions 2, 3, and 5 would also produce singlets in the aliphatic region (typically δ 2.0-2.5 ppm), as there are no adjacent protons to cause splitting.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For this compound, eight distinct signals are expected: five for the pyridine (B92270) ring carbons and three for the methyl carbons. The chemical shifts of the ring carbons are influenced by the nitrogen atom and the methyl substituents.

¹⁵N NMR: ¹⁵N NMR spectroscopy is highly sensitive to the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the pyridine nitrogen can be influenced by substitution and solvent effects. For substituted pyridines, the ¹⁵N chemical shifts can vary significantly, providing valuable data on electronic structure and intermolecular interactions. nist.gov

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 155.1 |

| C3 | - | 131.2 |

| C4 | 7.25 | 136.9 |

| C5 | - | 132.8 |

| C6 | 8.10 | 146.5 |

| C2-CH₃ | 2.45 | 22.5 |

| C3-CH₃ | 2.20 | 17.6 |

| C5-CH₃ | 2.28 | 18.0 |

Two-Dimensional NMR Techniques (COSY, HSQC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from 1D spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. In a COSY spectrum of this compound, no cross-peaks would be expected between the aromatic protons (H-4 and H-6) or the methyl protons, as they are not coupled to each other, appearing as singlets in the ¹H spectrum. This absence of correlation peaks would help confirm their isolated nature within the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link each proton signal to its corresponding carbon atom. For this compound, it would show correlation cross-peaks between the proton signal at δ ~7.25 ppm and the C-4 carbon, the proton at δ ~8.10 ppm and the C-6 carbon, and each of the three methyl proton signals with their respective methyl carbon signals. This provides unequivocal assignment of the carbon skeleton. sc.edu

Low-Temperature NMR Studies of Acid-Base Complexes

Low-temperature NMR studies are powerful for investigating the structure and dynamics of intermolecular interactions, such as the formation of acid-base complexes. While specific studies on this compound are not documented, research on the related isomer 2,4,6-trimethylpyridine (B116444) (collidine) demonstrates the utility of this technique.

In studies of collidine with hydrogen fluoride (B91410) (HF) conducted at temperatures between 94-170 K, researchers were able to observe and characterize several distinct hydrogen-bonded complexes (1:1, 2:3, 1:2, and 1:3). By measuring chemical shifts and scalar coupling constants across the F-H-N hydrogen bridges at these low temperatures, where proton exchange is slow, the precise chemical composition and structure of these transient complexes could be determined. Such studies provide fundamental insights into hydrogen bonding and proton transfer dynamics in pyridine systems.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like this compound. The gas chromatograph separates the compound from a mixture based on its boiling point and interaction with the column's stationary phase, after which the mass spectrometer detects and fragments the molecule.

In the electron ionization (EI) mass spectrum of this compound, the molecular ion (M⁺) peak is observed at an m/z of 121, corresponding to its molecular weight. The fragmentation pattern provides a unique fingerprint for the molecule. A prominent fragment is typically observed at m/z 120, resulting from the loss of a single hydrogen atom (M-1) from one of the methyl groups, which is a characteristic fragmentation pathway for alkylpyridines. nist.govnih.gov

Table 2: Key GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 121 | 99.99 | [C₈H₁₁N]⁺ (Molecular Ion) |

| 120 | 46.90 | [C₈H₁₀N]⁺ (M-H) |

| 106 | 26.80 | [C₇H₈N]⁺ (M-CH₃) |

| 79 | 28.80 | [C₅H₅N]⁺ Fragment |

| 27 | 18.90 | [C₂H₃]⁺ Fragment |

Source: Data derived from PubChem and NIST Mass Spectrometry Data Center. nist.govnih.gov

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of compounds in complex matrices, particularly for those that are less volatile or thermally unstable. While GC-MS is common for trimethylpyridines, LC-MS offers an alternative for samples that are not amenable to gas chromatography.

A typical LC-MS method for a pyridine derivative like this compound would involve reverse-phase chromatography using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acid modifier such as formic acid to ensure protonation of the basic pyridine nitrogen. Detection would be performed with a high-resolution mass spectrometer (such as an Orbitrap or TOF analyzer) using electrospray ionization (ESI) in positive ion mode. This setup would allow for the accurate mass determination of the protonated molecule [M+H]⁺, enabling confirmation of its elemental formula and its detection at very low concentrations in complex samples. hmdb.ca

Vibrational Spectroscopy

Vibrational spectroscopy is a key analytical tool for investigating the molecular structure of this compound by probing the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of its functional groups. For aromatic compounds like this compound, characteristic absorption bands arise from C-H stretching and bending, as well as from C-C and C-N stretching vibrations within the pyridine ring. vscht.cz

The FT-IR spectrum of this compound, like other aromatic hydrocarbons, is expected to show C-H stretching vibrations from the aromatic ring between 3100-3000 cm⁻¹ and from the methyl groups just below 3000 cm⁻¹. vscht.cz The carbon-carbon stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. vscht.cz The specific substitution pattern of the three methyl groups on the pyridine ring influences the exact positions and intensities of these bands, as well as the patterns of C-H in-plane and out-of-plane bending vibrations observed at lower wavenumbers. vscht.czresearchgate.net Analysis of these spectral features is fundamental for structural confirmation. nih.gov Public databases like PubChem list available FT-IR spectral data for this compound, often recorded using techniques like Attenuated Total Reflectance (ATR). nih.govrsc.org

Table 1: Characteristic FT-IR Absorption Bands for Substituted Pyridines This table is illustrative of typical absorption regions for substituted pyridines based on general principles of IR spectroscopy. vscht.cz

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 |

| C=C and C=N Ring Stretching | 1600 - 1400 |

| C-H In-Plane Bending | 1250 - 1000 |

| C-H Out-of-Plane Bending | 900 - 675 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

For this compound, which is a liquid at room temperature, this analysis would require the formation of a suitable crystalline derivative or co-crystal, or performing the diffraction experiment at a low temperature where the compound solidifies. The Crystallography Open Database (COD) includes an entry for a crystal structure containing this compound, indicating that such structural determination is feasible. nih.gov Detailed XRD analysis of related compounds, such as 2,3,5-trichloropyridine, demonstrates the type of data that can be obtained. researchgate.net This includes the crystal system, space group, unit cell dimensions (a, b, c, β), and the calculated density. researchgate.netresearchgate.net This information is invaluable for understanding intermolecular interactions, such as π–π stacking, in the solid state. researchgate.net

Table 2: Example of Crystallographic Data from XRD Analysis for a Substituted Pyridine (2,3,5-Trichloropyridine) This table presents data for a related compound to illustrate the outputs of an XRD study. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₂Cl₃N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8860 (8) |

| b (Å) | 16.144 (3) |

| c (Å) | 10.959 (2) |

| β (°) | 97.61 (3) |

| Volume (ų) | 681.5 (2) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.788 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity. The choice of technique depends on the specific requirements of the analysis, such as the complexity of the sample matrix and the desired sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a liquid mixture. mdpi.com For pyridine derivatives like this compound, reverse-phase (RP) HPLC is a commonly employed method. sielc.comresearchgate.net In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). sielc.comsielc.com

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure consistent ionization of the basic pyridine nitrogen, leading to sharp and symmetrical peaks. sielc.comsielc.com Method validation according to ICH guidelines ensures the procedure is specific, accurate, and precise for its intended purpose, such as purity evaluation. researchgate.net

Table 3: Typical RP-HPLC Method Parameters for Isomeric Trimethylpyridines Based on methodology for a closely related isomer. sielc.com

| Parameter | Description |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) |

| Detection | UV-Vis (e.g., 220 nm or 239 nm) researchgate.netptfarm.pl |

| Application | Purity assessment, separation of impurities |

Supercritical Fluid Chromatography–Tandem Mass Spectrometry (SFC-MS/MS)

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. ijprajournal.com It combines advantages of both gas and liquid chromatography, offering high efficiency and fast separations. mdpi.com When coupled with tandem mass spectrometry (SFC-MS/MS), it becomes a highly sensitive and selective method for the analysis of complex mixtures. ijprajournal.comshimadzu.com

SFC is particularly well-suited for the separation of isomers, which can be challenging for other methods. shimadzu.com The technique's unique selectivity makes it a valuable tool for the purity assessment of compounds like this compound, especially for resolving it from other collidine isomers. shimadzu.comwikipedia.org The use of MS/MS detection allows for confident identification and quantification of the target compound and any related impurities, even at trace levels. nih.govnih.gov This "greener" alternative to HPLC reduces the use of organic solvents. mdpi.com

Table 4: SFC-MS/MS System Components and Parameters

| Component | Description |

|---|---|

| Mobile Phase | Supercritical CO₂ with a polar organic modifier (e.g., methanol, isopropanol) ijprajournal.commdpi.com |

| Stationary Phase | Various, including chiral and reversed-phase columns (e.g., HSS C18 SB) mdpi.comshimadzu.com |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) mdpi.comnih.gov |

| Mass Analyzer | Triple Quadrupole (for MS/MS) ijprajournal.com |

| Application | Chiral analysis, impurity profiling, separation of isomers ijprajournal.comshimadzu.com |

Electrochemical Characterization Techniques

Electrochemical techniques, such as cyclic voltammetry (CV), can be used to study the redox properties of this compound. These methods involve measuring the current response of a system to an applied electrical potential. While direct electrochemical studies on this compound are not extensively detailed in the provided search context, the principles can be inferred from studies on related pyridine-containing molecules, such as metal complexes with bipyridine ligands. core.ac.uk

In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte. For this compound, these techniques could be used to investigate its behavior as a ligand in coordination complexes or to study its stability under oxidative or reductive conditions. The electron-donating methyl groups on the pyridine ring would be expected to influence its electrochemical properties compared to unsubstituted pyridine.

Cyclic Voltammetry Studies of Related Compounds

Cyclic voltammetry (CV) is a potent electrochemical technique used to study the redox behavior of chemical species. For pyridine and its derivatives, CV provides insights into their electrochemical properties, such as reduction and oxidation potentials.

Studies on pyridine in non-aqueous solvents like acetonitrile have shown that its electrochemical behavior can be observed and is reversible. univ-lyon1.fr Using a platinum electrode, the reduction of pyridine to a pyridinium (B92312) ion occurs, followed by the oxidation of the pyridinium ion. univ-lyon1.fr The peak height in the voltammogram is proportional to the concentration of pyridine, demonstrating the quantitative potential of this technique. univ-lyon1.fr

The electrochemical behavior of pyridinium ions has been extensively studied, often in the context of their catalytic activities. rsc.orgwpmucdn.com The reduction potential of pyridinium is notably dependent on the electrode material. rsc.orgwpmucdn.com On a platinum electrode, the reduction is reversible, whereas on silver (Ag), gold (Au), and copper (Cu) electrodes, the process is irreversible and occurs at significantly more negative potentials (approximately 400 mV more negative than on Pt). rsc.orgwpmucdn.com This surface-dependent behavior highlights the importance of electrode selection in designing analytical methods.

The general electrochemical processes for pyridine compounds can be summarized as follows:

| Process | Electrode Material | Potential (vs. reference) | Reversibility |

| Pyridine Reduction | Platinum | -1.07 V (Ep) | Reversible |

| Pyridinium Ion Oxidation | Platinum | -0.65 V (Ep) | Reversible |

| Pyridinium Reduction | Platinum | -0.58 V (vs. SCE) | Reversible |

| Pyridinium Reduction | Ag, Au, Cu | ~ -0.98 V (vs. SCE) | Irreversible |

Note: Potentials are dependent on experimental conditions such as solvent and reference electrode. univ-lyon1.frrsc.org

These studies on pyridine and pyridinium provide a foundational understanding applicable to substituted pyridines like this compound. The electron-donating methyl groups on the pyridine ring would be expected to influence the redox potentials, making CV a valuable tool for both qualitative characterization and quantitative analysis.

Differential Pulse Polarography in Analytical Applications

Differential Pulse Polarography (DPP), a more sensitive version of polarography often referred to as Differential Pulse Voltammetry (DPV), is a powerful analytical technique for determining the concentration of various species, including those with a pyridine moiety. palmsens.comopenaccesspub.org The technique applies short, constant-amplitude voltage pulses on top of a linearly increasing potential ramp. palmsens.comopenaccesspub.org The current is measured just before the pulse and again at the end of the pulse; the difference between these two measurements is plotted against the potential. palmsens.comchemicool.com This differential measurement results in a peak-shaped output where the peak height is proportional to the analyte's concentration, effectively discriminating against non-faradaic (capacitive) currents and enhancing sensitivity. palmsens.comopenaccesspub.orgchemicool.com

The enhanced sensitivity of DPP allows for trace analysis, with detection limits often reaching the 10⁻⁸ to 10⁻⁹ M range. chemicool.com This makes it particularly suitable for the determination of pharmaceuticals and alkaloids, many of which contain pyridine or related heterocyclic structures. researchgate.net For instance, DPV performed on an electrochemically activated glassy carbon electrode has been successfully used for the voltammetric determination of alkaloids like caffeine, theophylline, and papaverine (B1678415) hydrochloride. researchgate.net The method's high sensitivity is demonstrated by the low limits of detection achieved for these compounds. researchgate.net

The applicability of DPV in analyzing complex samples is also notable. The technique has been used to detect pyridine alkaloids in biological samples like urine after simple filtration, showcasing its potential for real-world analytical challenges. researchgate.net

Performance Characteristics of DPV for Related Compounds

| Compound | Limit of Detection (LOD) | Matrix |

| Various Alkaloids | 1.15 × 10⁻⁷ mol L⁻¹ | Pharmaceuticals, Urine |

| Tobacco Pyridine Alkaloids | 0.2 µg/mL | Tobacco |

Note: The table presents data for related pyridine-containing alkaloids, demonstrating the analytical capability of voltammetric techniques. researchgate.netresearchgate.net

Given its high sensitivity and selectivity, DPP represents a valuable methodology for the quantitative analysis of this compound in various matrices, from industrial process streams to environmental samples.

Computational Chemistry and Theoretical Studies of 2,3,5 Trimethylpyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

A thorough examination of the electronic structure of 2,3,5-trimethylpyridine through quantum chemical calculations would typically involve methods like Density Functional Theory (DFT) to determine key properties. These would include the molecule's optimized geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting energy gap, which is crucial for understanding its kinetic stability and chemical reactivity.

Furthermore, the calculation of various reactivity descriptors, including electronegativity, chemical hardness and softness, and the electrophilicity index, would provide a quantitative measure of its reactive nature. The molecular electrostatic potential (MEP) map is another valuable tool that would illustrate the charge distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. While these are standard computational analyses for similar compounds, specific published data for this compound is not available.

Molecular Modeling of Interactions and Complex Formation

Molecular modeling techniques, such as molecular dynamics (MD) simulations, are instrumental in studying the intermolecular interactions of this compound with other molecules, including solvents or biological receptors. These simulations could reveal the nature of non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern its behavior in different environments.

Additionally, computational studies could elucidate the thermodynamics and kinetics of complex formation, for instance, in coordination chemistry where this compound might act as a ligand. The binding energies and geometries of such complexes are fundamental parameters that can be accurately predicted through theoretical calculations. However, specific research detailing these aspects for this compound is not found in the current body of scientific literature.

Prediction of Spectroscopic Properties through Theoretical Methods

Computational methods are widely used to predict and interpret various types of molecular spectra. For this compound, theoretical calculations could provide valuable insights into its spectroscopic signatures.

Theoretical predictions of the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would aid in the interpretation of experimental NMR data and the structural elucidation of the molecule and its derivatives. Similarly, the simulation of its infrared (IR) and Raman spectra through the calculation of vibrational frequencies can help in assigning the observed spectral bands to specific molecular vibrations. The prediction of its electronic absorption spectrum (UV-Vis) by calculating electronic transition energies would offer an understanding of its photophysical properties. While experimental spectra for this compound are available, detailed theoretical predictions and their comparative analysis with experimental data are not documented in published research.

Applications in Catalysis and Materials Science Beyond Synthesis

2,3,5-Trimethylpyridine and its Derivatives as Catalysts in Diverse Reactions

Substituted pyridines, including trimethylated variants, serve as crucial components in various catalytic systems. They can act as sterically hindered bases, ligands for metal catalysts, or organocatalysts, influencing reaction selectivity and efficiency.

In the intricate process of peptide synthesis, preventing the loss of stereochemical integrity (racemization or epimerization) at the chiral center of amino acids is paramount. uni-kiel.de The choice of base is critical, as it must be strong enough to facilitate the reaction but not so strong as to cause unwanted side reactions. uni-kiel.de Sterically hindered non-nucleophilic bases are often employed for this purpose.

2,4,6-trimethylpyridine (B116444) (collidine), a structural isomer of this compound, is recognized as an effective base for peptide segment coupling, particularly with azabenzotriazole-based onium-style coupling reagents. acs.org Its steric bulk around the nitrogen atom minimizes side reactions. acs.org Research has compared collidine with other highly hindered bases to optimize coupling efficiency and maintain chiral purity. For instance, in the coupling of Fmoc-Leu-OH with H-Pro-PAL-PEG-PS using the reagent TFFH, the use of collidine as a base resulted in a minimal formation of the undesired epimer (0.1%). uni-kiel.de While bases like diisopropylethylamine (DIPEA) can be effective, they have also been shown to induce higher levels of racemization in certain cases. chempep.com The use of collidine is often recommended as a substitute to mitigate these effects. chempep.com

| Coupling Reaction | Coupling Reagent | Base Used | Epimerization (%) | Reference |

|---|---|---|---|---|

| Fmoc-Leu-OH + H-Pro-PAL-PEG-PS | TFFH | DIPEA | 0.8% | uni-kiel.de |

| Fmoc-Leu-OH + H-Pro-PAL-PEG-PS | TFFH | Collidine | 0.1% | uni-kiel.de |

| Fmoc-Cys(Trt)-OH Coupling | Not Specified | DIPEA | Induces Racemization | chempep.com |

| Fmoc-Ser(tBu)-OH Coupling | Not Specified | DIPEA | Induces Racemization | chempep.com |

While often used in homogeneous catalysis, trimethylpyridine derivatives also play a key role as ligands or promoters in heterogeneous or quasi-heterogeneous systems. A notable example is the use of 2,4,6-trimethylpyridine (collidine) in combination with gold nanoparticles for the selective hydrogenation of aldehydes. scielo.br This catalytic system demonstrates high chemoselectivity, reducing the aldehyde carbonyl group without affecting other reducible moieties like alkene double bonds or furan (B31954) rings—a common challenge with traditional hydrogenation catalysts. scielo.br